2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrimidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of receptor-mediated signaling, which can result in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An alpha1-adrenergic receptor antagonist with antidepressant properties.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Uniqueness
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to similar compounds. Its methoxyphenyl and methylphenylsulfanyl groups contribute to its unique interaction with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H26N4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O2S/c1-17-7-9-19(10-8-17)30-16-18-15-22(28)25-23(24-18)27-13-11-26(12-14-27)20-5-3-4-6-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,28) |
InChI Key |
YUCPHRNPTSQIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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